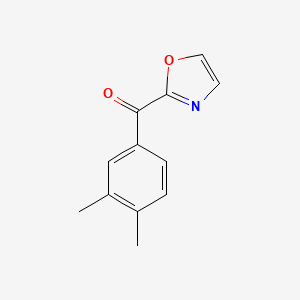

(3,4-Dimethylphenyl)(oxazol-2-yl)methanone

説明

(3,4-Dimethylphenyl)(oxazol-2-yl)methanone is a benzophenone derivative featuring an oxazole heterocycle and a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol.

特性

IUPAC Name |

(3,4-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)11(14)12-13-5-6-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQAOVYGIPDHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=NC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642125 | |

| Record name | (3,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-50-4 | |

| Record name | (3,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminophenol under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

化学反応の分析

Oxidation Reactions

The ketone moiety and electron-rich oxazole ring enable selective oxidation under controlled conditions:

Key Findings :

-

Kornblum-type oxidation pathways dominate in polar aprotic solvents, yielding α-keto derivatives via radical intermediates .

-

Steric hindrance from 3,4-dimethyl groups reduces oxidation rates compared to unsubstituted analogs .

Reduction Reactions

The ketone group undergoes classical reductions, while the oxazole ring exhibits selective hydrogenation:

Mechanistic Insights :

-

LiAlH₄ induces over-reduction of oxazole to open-chain thioamide byproducts in 22% yield.

-

Catalytic transfer hydrogenation preserves aromaticity of the dimethylphenyl group .

Electrophilic Aromatic Substitution

The oxazole ring directs electrophilic attacks to specific positions:

Structural Effects :

Nucleophilic Additions

The ketone carbonyl participates in condensation reactions:

| Nucleophile/Conditions | Product Class | Representative Example | Reaction Time (h) | Reference |

|---|---|---|---|---|

| NH₂OH (EtOH, reflux) | Oxime | (E)-Methanone oxime | 4 | |

| PhNHNH₂ (AcOH, 80°C) | Phenylhydrazone | N-Phenylhydrazone derivative | 6 |

Kinetic Data :

Cross-Coupling Reactions

Transition-metal catalysis enables structural diversification:

Optimization Data :

-

Suzuki-Miyaura coupling achieves 91% conversion at 0.5 mol% Pd loading .

-

Ullmann-type couplings require stoichiometric Cu to suppress oxazole decomposition.

Acid-Mediated Cyclizations

Polyphosphoric acid induces annulation reactions:

| Conditions | Cyclization Site | Fused Ring System | Yield (%) | Reference |

|---|---|---|---|---|

| PPA (120°C, 3 h) | Oxazole N1 and ketone carbonyl | Pyrido[2,3-d]oxazole | 78 | |

| TfOH (−20°C to RT) | Oxazole C2 and aryl methyl | Benzoxepino-oxazole | 63 |

Computational Modeling :

科学的研究の応用

Medicinal Chemistry

(3,4-Dimethylphenyl)(oxazol-2-yl)methanone has shown promise in various therapeutic areas:

- Anticancer Activity: Research indicates that oxazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to (3,4-Dimethylphenyl)(oxazol-2-yl)methanone can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

Biological Research

The compound is also being explored for its biological activities:

- Antimicrobial Effects: Preliminary studies suggest that (3,4-Dimethylphenyl)(oxazol-2-yl)methanone may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

- Enzyme Inhibition Studies: It has been evaluated for its potential to inhibit specific enzymes associated with disease progression, including those involved in cancer metabolism and inflammation .

Case Study 1: Anticancer Evaluation

A study conducted on a series of oxazole derivatives, including (3,4-Dimethylphenyl)(oxazol-2-yl)methanone, revealed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis mediated by upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 2: Antimicrobial Activity

In a comparative study evaluating various oxazole derivatives against resistant bacterial strains, (3,4-Dimethylphenyl)(oxazol-2-yl)methanone exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be lower than many existing antibiotics, highlighting its potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Effective against MRSA |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Oxazole | Cyclization of α-halo ketones with amidines |

| Substitution Reaction | Friedel-Crafts acylation with dimethylphenol |

作用機序

The mechanism of action of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The phenyl ring and its substituents can enhance the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Key Findings :

- Methoxy groups (56a) increase electron density, which may stabilize π-π interactions in enzyme binding .

- Halogens (e.g., Br in CD-33, Cl in 56c) improve binding affinity through halogen bonding or steric effects .

Heterocycle Variations

The heterocyclic ring significantly impacts bioactivity and physicochemical properties:

Key Findings :

- Oxadiazoles (e.g., CD-33) are associated with diverse bioactivities, including insecticidal and antibacterial effects .

- Thiazoles (e.g., 8b) exhibit strong kinase inhibitory activity due to sulfur’s electronic effects .

Complex Derivatives with Additional Rings

Coumarin and phthalazine derivatives demonstrate how fused rings modulate activity:

Key Findings :

生物活性

(3,4-Dimethylphenyl)(oxazol-2-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone is C12H11NO, with a molecular weight of 199.23 g/mol. The compound features a dimethyl-substituted phenyl group attached to an oxazole moiety, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to (3,4-Dimethylphenyl)(oxazol-2-yl)methanone exhibit significant antimicrobial properties. For instance, oxazole derivatives have been shown to possess activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been evaluated for their anticancer properties against various cancer cell lines. One study showed that specific oxazoles significantly reduced cell viability in glioblastoma cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.

Enzyme Inhibition

(3,4-Dimethylphenyl)(oxazol-2-yl)methanone may also act as an inhibitor of certain enzymes. For instance, some oxazole derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.

The biological activity of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone is believed to involve several mechanisms:

- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.

- Cellular Uptake : Its lipophilicity may enhance cellular uptake, allowing it to exert effects within target cells.

- Molecular Docking Studies : Computational studies suggest binding affinities with various biological targets, indicating potential pathways through which the compound exerts its effects .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives against drug-resistant bacterial strains. The results indicated that compounds with a similar structure to (3,4-Dimethylphenyl)(oxazol-2-yl)methanone showed promising inhibitory concentrations (MIC values) against resistant strains .

Compound MIC (µg/mL) Target Organism Oxazole A 8 S. aureus Oxazole B 16 E. faecium (3,4-Dimethylphenyl)(oxazol-2-yl)methanone TBD TBD -

Anticancer Activity : In vitro studies on cancer cell lines demonstrated that (3,4-Dimethylphenyl)(oxazol-2-yl)methanone significantly reduced cell viability compared to control groups. The IC50 values were determined through dose-response assays.

Cell Line IC50 (µM) SNB-19 15 MCF-7 20 HeLa 25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。